molecular formula C33H38O9 B15286362 Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate

Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate

Cat. No.: B15286362
M. Wt: 578.6 g/mol
InChI Key: UEHIWILSQZCXQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Shizukaol D is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the plant material using solvents, followed by purification through techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Currently, there are no widely established industrial production methods for Shizukaol D. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Shizukaol D undergoes various chemical reactions, including oxidation and peroxidation. These reactions can lead to the formation of different dimeric sesquiterpene derivatives .

Common Reagents and Conditions

Common reagents used in the reactions involving Shizukaol D include oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products Formed

The major products formed from the reactions of Shizukaol D include peroxidized chlorahololide-type dimers, which have shown enhanced anti-inflammatory activity compared to the original compound .

Mechanism of Action

Shizukaol D exerts its effects through multiple mechanisms:

    Modulation of Wnt Signaling Pathway: Shizukaol D attenuates Wnt signaling, leading to decreased expression of β-catenin and other Wnt target genes.

    Activation of AMP-Activated Protein Kinase (AMPK): Shizukaol D activates AMPK, a key regulator of cellular energy metabolism.

Properties

Molecular Formula

C33H38O9

Molecular Weight

578.6 g/mol

IUPAC Name

methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate

InChI

InChI=1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3

InChI Key

UEHIWILSQZCXQY-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2C3=C(CC4C25C(=C(C(=O)O5)CO)CC6C4(C7CC7C6COC(=O)C)C)C8CC8C3(C(C1=O)O)C)C(=O)OC

Origin of Product

United States

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